trans-3-Chloroacrylic acid

Description

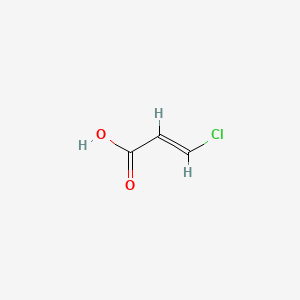

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030907 | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-61-1, 625-40-1, 26952-44-3 | |

| Record name | (2E)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-3-Chloroacrylic acid chemical structure

The following technical guide details the structural characterization, synthesis, and reactivity of trans-3-chloroacrylic acid.

Structural Characterization, Stereoselective Synthesis, and Chemical Reactivity

Executive Summary

trans-3-Chloroacrylic acid (; CAS 2345-61-1) represents a fundamental halogenated unsaturated building block in organic synthesis.[1] Distinguished from its cis (Z) isomer by superior thermodynamic stability and distinct electrophilicity, it serves as a critical Michael acceptor in the design of covalent enzyme inhibitors and a precursor for heterocyclic scaffolds. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and validated synthetic protocols.

Structural Characterization & Physicochemical Properties[2]

Stereochemistry and Geometry

The molecule features a C=C double bond with trans (E) geometry, placing the carboxylic acid (-COOH) and chlorine (-Cl) substituents on opposite sides of the planar alkene framework. This configuration minimizes steric repulsion between the lone pairs of the chlorine atom and the carbonyl oxygen, contributing to its higher melting point and thermodynamic stability compared to the cis isomer.

Table 1: Physicochemical Profile

| Property | Value / Description | Context |

| IUPAC Name | (E)-3-Chloroprop-2-enoic acid | Unambiguous stereodescriptor |

| CAS Number | 2345-61-1 | Distinct from cis (1609-93-4) |

| Molecular Weight | 106.51 g/mol | |

| Melting Point | 82–85 °C | Significantly higher than cis (~63 °C) |

| Boiling Point | 192.3 °C (760 mmHg) | |

| pKa | ~3.6 – 3.7 | Less acidic than cis (pKa 3.[2][3][4][5][6]32) due to reduced field effects |

| Dipole Moment | Lower than cis | Vector cancellation of electronegative groups |

Electronic Structure and Acidity

The acidity of 3-chloroacrylic acid is governed by the inductive electron-withdrawing effect (-I) of the chlorine atom, which stabilizes the carboxylate anion.

-

Comparison: While both isomers are stronger acids than acrylic acid (pKa 4.25), the cis-isomer is more acidic (pKa 3.32) than the trans-isomer (~3.65).

-

Mechanism: In the cis-isomer, the proximity of the electronegative chlorine to the carboxylate group exerts a stronger through-space field effect, further stabilizing the negative charge. In the trans-isomer, this effect is diminished by distance.

Figure 1: Isomeric relationship showing thermodynamic equilibration toward the trans-isomer.

Spectroscopic Fingerprint

Accurate identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the coupling constants (

Proton NMR ( H-NMR)

The vinylic protons (

-

Coupling Constant (

): The definitive metric for assignment.-

Trans (E):

(Large coupling due to anti-periplanar relationship). -

Cis (Z):

.

-

-

Chemical Shifts (

): Typically observed as doublets in the range of 6.0–7.5 ppm (DMSO-

Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band 2500–3300 cm

(carboxylic acid dimer). -

C=O Stretch: Strong absorption ~1690–1710 cm

( -

C=C Stretch: ~1610–1630 cm

.

Synthesis and Purification Protocol

While direct addition of HCl to propiolic acid yields a mixture, the trans-isomer is the thermodynamic product and can be isolated via equilibration and crystallization.

Validated Synthetic Workflow

Reaction:

-

Addition: Treat propiolic acid with concentrated HCl. The kinetic product is predominantly cis-3-chloroacrylic acid (via anti-addition).

-

Isomerization: Heat the reaction mixture or the isolated crude solid in acidic medium (or with a catalytic amount of iodine/acid) to induce isomerization to the trans-isomer.

-

Purification:

-

Exploit the solubility difference. The trans-isomer is less soluble in non-polar solvents (e.g., cold benzene or hexanes/ether mixtures) and has a higher melting point.

-

Recrystallization: Recrystallize from water or benzene to obtain pure trans-3-chloroacrylic acid as white crystals (mp 84°C).

-

Figure 2: Synthetic pathway transitioning from kinetic cis-product to thermodynamic trans-product.

Reactivity & Applications in Drug Development

Michael Acceptor Reactivity

The electron-withdrawing chlorine and carboxyl group activate the

-

Mechanism: Nucleophiles (thiols, amines) attack the

-position, followed by elimination of chloride (Addition-Elimination) or protonation (Addition). -

Covalent Inhibition: Used to introduce a reactive electrophile into ligand scaffolds to target active site cysteines (e.g., in kinase inhibitors).

Cross-Coupling Chemistry

The vinyl chloride moiety serves as a handle for transition-metal catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to generate trans-cinnamic acid derivatives.

-

Heck Reaction: Reaction with olefins to extend the conjugated system.

Safety & Handling

-

Hazards: Corrosive (Skin Corr.[7][2] 1B), causes serious eye damage.[2]

-

Storage: Store at room temperature or refrigerated; keep away from strong bases and oxidizing agents. Moisture sensitive (acid chloride derivative).

References

-

PubChem. trans-3-Chloroacrylic acid (CID 638124). National Library of Medicine. Link

-

NIST Chemistry WebBook. trans-beta-Chloroacrylic acid. Standard Reference Data. Link

-

GuideChem. cis-3-Chloroacrylic acid Properties (pKa comparison). Link

-

Organic Chemistry Data. pKa Values of Carboxylic Acids. Link

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Link

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. guidechem.com [guidechem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. PubChemLite - Trans-3-chloroacrylic acid (C3H3ClO2) [pubchemlite.lcsb.uni.lu]

- 5. epfl.ch [epfl.ch]

- 6. bmse000368 Cis-3-chloroacrylic Acid at BMRB [bmrb.io]

- 7. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-3-Chloroacrylic acid IUPAC name and CAS number

Stereoselective Synthesis, Physicochemical Profiling, and Medicinal Utility

Executive Summary

trans-3-Chloroacrylic acid (IUPAC: (E)-3-chloroprop-2-enoic acid ) represents a critical halogenated building block in the synthesis of heterocycles and covalent inhibitors. Unlike its cis counterpart, the trans isomer exhibits distinct thermodynamic stability and electrophilicity, making it a preferred scaffold for Michael addition reactions in drug discovery. This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities (CAS registry conflicts), detailing stereoselective synthesis via thermodynamic equilibration, and outlining its application in cysteine-targeting medicinal chemistry.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is paramount due to the existence of the cis (Z) stereoisomer. The trans isomer is characterized by the chlorine atom and the carboxylic acid group being on opposite sides of the carbon-carbon double bond.

| Identifier | Value | Notes |

| IUPAC Name | (E)-3-chloroprop-2-enoic acid | "E" (Entgegen) denotes opposite sides.[1][2] |

| Common Name | trans-3-Chloroacrylic acid | Often used in catalogs. |

| CAS Number | 2345-61-1 | Specific to the trans (E) isomer. |

| CAS (Cis) | 1609-93-4 | cis (Z) isomer; distinct properties. |

| CAS (Generic) | 107-94-8 | Often refers to 3-chloropropionic acid or unspecified mixtures. Verify carefully. |

| SMILES | OC(=O)/C=C/Cl | Explicit stereochemistry defined. |

| Molecular Formula | C₃H₃ClO₂ | MW: 106.51 g/mol |

Critical Note on CAS Numbers: Researchers must verify the CAS number 2345-61-1 when ordering. The generic or cis-specific numbers are frequently mislabeled in non-specialized databases.

Part 2: Physicochemical Profile

The trans isomer is thermodynamically more stable than the cis isomer but less soluble in non-polar solvents due to its ability to pack more efficiently in the crystal lattice (higher melting point).

Table 1: Physicochemical Properties

| Property | Value | Experimental Context |

| Melting Point | 82 – 85 °C | Significantly higher than cis (60–63 °C). Used for purity validation. |

| Boiling Point | ~192 °C | At 760 mmHg (extrapolated). |

| pKa | 3.65 | Stronger acid than acrylic acid (pKa 4.[3]25) due to inductive effect of Cl. |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Solubility | High in Water, Ethanol, Ether | Soluble in polar organic solvents. |

Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the trans isomer from the cis isomer based on the vicinal coupling constant (

-

trans (E):

(Large coupling due to 180° dihedral angle). -

cis (Z):

(Smaller coupling).

Part 3: Synthetic Routes & Mechanistic Insight

The synthesis of trans-3-chloroacrylic acid highlights the principle of Kinetic vs. Thermodynamic Control .

The Mechanistic Pathway[4][5]

-

Kinetic Product (Cis): The addition of HCl to propiolic acid in aqueous media proceeds via anti-addition (nucleophilic attack of Cl⁻ on the protonated alkyne). This sterically yields the cis-isomer (Z) as the major product initially.

-

Thermodynamic Product (Trans): The cis isomer suffers from steric repulsion between the Chlorine and Carboxyl lone pairs. Under thermal stress or acid catalysis, the double bond isomerizes to the more stable trans (E) configuration.

Visualization: Isomerism and Synthesis Logic

Caption: Reaction pathway illustrating the conversion of propiolic acid to the kinetic cis-isomer, followed by thermodynamic equilibration to the stable trans-isomer.

Part 4: Experimental Protocol

Objective: Synthesis and purification of trans-3-chloroacrylic acid from propiolic acid. Safety: HCl is corrosive. 3-Chloroacrylic acid is a skin irritant and corrosive solid. Perform in a fume hood.

Step-by-Step Methodology

-

Hydrochlorination (Kinetic Phase):

-

Dissolve Propiolic Acid (1.0 eq) in Concentrated HCl (37%, excess).

-

Stir the solution at 0–10 °C for 2 hours.

-

Insight: Low temperature favors the kinetic anti-addition, initially forming the cis-isomer.

-

-

Isomerization (Thermodynamic Phase):

-

Isolation:

-

Cool the mixture to 4 °C. The trans-isomer, being less soluble and having a higher melting point, will begin to crystallize.

-

Extract the aqueous layer with Diethyl Ether (3x).

-

Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification (Self-Validating Step):

-

Recrystallize the crude solid from Benzene or Chloroform/Hexane .

-

Checkpoint: Measure Melting Point.

-

If 60–65 °C : Predominantly cis (Re-heat/isomerize).

-

If 82–85 °C : Pure trans.

-

-

-

Yield: Typical yields range from 60–75% after recrystallization.

Part 5: Applications in Drug Development

The trans-3-chloroacrylic acid motif is a "warhead" precursor in covalent drug design.

-

Covalent Inhibition: The

-chlorine atom enhances the electrophilicity of the -

Dehalogenase Studies: It serves as a specific substrate for CaaD (trans-3-chloroacrylic acid dehalogenase) , an enzyme studied for bioremediation of halogenated pollutants.

-

Fragment-Based Drug Discovery (FBDD): Used as a small, rigid, polar fragment to probe sub-pockets in crystallographic screens.

Visualization: Covalent Modification Pathway

Caption: Mechanism of action for 3-chloroacrylic acid derivatives in covalent protein modification.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638124: trans-3-Chloroacrylic acid. PubChem.[8] [Link]

-

Poelarends, G. J., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry. [Link]

Sources

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. rubingroup.org [rubingroup.org]

- 7. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]

- 8. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-3-Chloroacrylic acid molecular weight and formula

Stereochemical Integrity, Physicochemical Profiling, and Applications in Covalent Drug Discovery

Executive Technical Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) represents a critical halogenated building block in organic synthesis and a significant metabolic intermediate in environmental toxicology.[1] In drug development, its electrophilic

This guide synthesizes the core physicochemical data, stereoselective synthetic challenges, and biological implications of this molecule.[1] It is designed for medicinal chemists and process scientists requiring high-fidelity data for covalent inhibitor design and metabolic stability studies.[1]

Core Identity Matrix[1]

| Parameter | Data |

| Chemical Name | (E)-3-Chloroprop-2-enoic acid |

| Common Name | trans-3-Chloroacrylic acid |

| CAS Registry Number | 2345-61-1 (Specific to trans-isomer) |

| Molecular Formula | |

| Molecular Weight | 106.51 g/mol |

| SMILES | OC(=O)/C=C/Cl |

| InChI Key | MHMUCYJKZUZMNJ-OWOJBTEDSA-N |

| Appearance | White to beige crystalline solid or flakes |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2] |

Physicochemical & Structural Profile[1][3][4][5]

Stereoelectronic Properties

The biological and chemical behavior of 3-chloroacrylic acid is dictated by its olefin geometry.[1] The trans (E) isomer places the carboxylic acid and the chlorine atom on opposite sides of the double bond, minimizing steric repulsion compared to the cis (Z) isomer.[1]

-

Acidity (pKa): ~3.7 – 3.9 (Estimated).[1] The electron-withdrawing chlorine atom (inductive effect,

) stabilizes the carboxylate anion more effectively than in unsubstituted acrylic acid (pKa 4.25), making it a stronger acid.[1] -

Electrophilicity: The

-carbon is highly electrophilic due to the conjugation with the carbonyl group and the inductive withdrawal of the chlorine.[1] This makes the molecule a potent "warhead" for cysteine targeting in covalent drug design.[1]

Structural Visualization (Isomerism)[1]

The following diagram illustrates the stereochemical distinction and the dipole vectors that influence reactivity.

Figure 1: Stereochemical comparison highlighting the thermodynamic stability and steric accessibility of the trans-isomer.[1]

Synthetic Strategy & Quality Control

Synthesis Routes

The synthesis of trans-3-chloroacrylic acid often involves the addition of hydrogen chloride to propiolic acid or the reduction of trichloroacrylic acid.[1] A major challenge is controlling the stereoselectivity.

-

Route A (Addition): Propiolic acid + HCl.[1] Conditions (solvent polarity, temperature) dictate the anti vs. syn addition ratio.[1] Anti-addition leads to the cis-isomer, while thermodynamic equilibration favors the trans-isomer.[1]

-

Route B (Elimination):

-dichloropropionic acid derivatives undergoing dehydrohalogenation.[1]

Critical Quality Attribute: NMR Validation

Distinguishing the trans isomer from the cis impurity is non-trivial by MS but definitive by

-

Coupling Constant (

): -

Protocol: When sourcing material (CAS 2345-61-1), researchers must verify the coupling constant of the vinylic protons.[1] Commercial "99%" purity often refers to chemical purity, not isomeric purity.[1]

Biological Interface: Metabolism & Toxicity[1]

In drug development, understanding the metabolic fate of haloacrylic acids is vital, as they are often metabolites of halogenated environmental contaminants (e.g., 1,3-dichloropropene).[1]

Metabolic Pathway (CaaD Enzyme)

Soil bacteria and potentially mammalian systems process this molecule via trans-3-chloroacrylic acid dehalogenase (CaaD) .[1][3] This enzyme catalyzes a hydration reaction that removes the halogen, rendering the molecule less toxic.[1]

Figure 2: The metabolic detoxification pathway mediated by CaaD, converting the chlorinated acid to malonate semialdehyde.[1]

Safety Profile

-

GHS Hazards: H314 (Causes severe skin burns), H318 (Serious eye damage).[1][4]

-

Mechanism: As a potent alkylating agent, it can covalently bind to cellular nucleophiles (proteins/DNA) if not rapidly detoxified.[1]

Experimental Protocol: Isomeric Purification & Validation

Objective: To isolate high-purity trans-3-chloroacrylic acid from a commercial cis/trans mixture for use as a reference standard.

Materials

-

Crude 3-Chloroacrylic acid (mixture).[1]

-

Solvents: Benzene (or Toluene for safety), n-Heptane.[1]

-

Equipment: Reflux condenser, vacuum filtration, NMR spectrometer.[1]

Workflow

-

Dissolution: Dissolve 10g of crude acid in minimum boiling benzene/toluene (~50 mL).

-

Thermodynamic Equilibration: Reflux the solution for 2 hours. The trans isomer is generally more thermodynamically stable; heating facilitates the isomerization of cis to trans in the presence of trace acid catalysis.[1]

-

Crystallization:

-

Filtration: Filter the crystals and wash with cold n-Heptane.

-

Validation (Self-Validating Step):

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid.[1] Retrieved January 30, 2026 from [Link][1]

-

Thermo Fisher Scientific. trans-3-Chloroacrylic acid, 99% Product Specifications. Retrieved from [Link][1][2]

-

Poelarends, G. J., et al. (1999). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates.[1] Journal of Bacteriology.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. trans-beta-Chloroacrylic acid.[1] SRD 69.[1][5] Retrieved from [Link][1]

Sources

- 1. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-β-Chloroacrylic acid [webbook.nist.gov]

The Versatile Precursor: A Technical Guide to trans-3-Chloroacrylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among these, trans-3-chloroacrylic acid, a seemingly simple three-carbon building block, has emerged as a powerful and versatile intermediate. Its unique electronic and structural features, characterized by a conjugated system bearing both an electron-withdrawing carboxylic acid and a halogen, render it a highly reactive and adaptable tool in the synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the synthesis and application of trans-3-chloroacrylic acid, offering field-proven insights and detailed protocols for its use in the synthesis of diverse and medicinally relevant compounds.

Understanding the Asset: Physicochemical Properties and Synthesis of trans-3-Chloroacrylic Acid

Before delving into its synthetic applications, a thorough understanding of the precursor itself is essential. trans-3-Chloroacrylic acid is a white to off-white crystalline solid with a molecular formula of C₃H₃ClO₂ and a molecular weight of 106.51 g/mol .[1] Its reactivity is fundamentally dictated by the interplay of the vinyl chloride and the carboxylic acid functionalities.

Table 1: Physicochemical Properties of trans-3-Chloroacrylic Acid

| Property | Value | Reference |

| CAS Number | 2345-61-1 | [1] |

| Molecular Formula | C₃H₃ClO₂ | [1] |

| Molecular Weight | 106.51 g/mol | [1] |

| Melting Point | 83-86 °C | |

| Boiling Point | 192.3 °C at 760 mmHg | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, ethanol, and ether |

The synthesis of trans-3-chloroacrylic acid can be achieved through various routes, with the chlorination of acrylic acid followed by dehydrochlorination being a common industrial method. This process typically involves the formation of 2,3-dichloropropionic acid as an intermediate, which is then subjected to elimination to yield the desired α,β-unsaturated acid.[2]

A laboratory-scale synthesis can be adapted from the hydrochlorination of propiolic acid. This method offers a direct route to the trans isomer due to the stereospecific anti-addition of HCl across the triple bond.

Experimental Protocol: Synthesis of trans-3-Chloroacrylic Acid from Propiolic Acid

Materials:

-

Propiolic acid

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether

-

Sodium sulfate

Procedure:

-

In a fume hood, dissolve propiolic acid in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure trans-3-chloroacrylic acid.

-

Dry the product under vacuum and characterize by NMR and melting point analysis.

A Gateway to Heterocycles: Synthesis of Pyrazolones

One of the most powerful applications of trans-3-chloroacrylic acid is its role as a precursor to five-membered heterocyclic compounds, particularly pyrazolones. The reaction with hydrazine derivatives proceeds through a tandem sequence of a Michael addition followed by an intramolecular nucleophilic acyl substitution, culminating in the formation of the pyrazolone ring. This methodology is a cornerstone in the synthesis of a wide array of compounds with significant biological activities.

Caption: Synthesis of 3-carboxy-5-pyrazolone from trans-3-chloroacrylic acid.

Experimental Protocol: Synthesis of 3-Carboxy-5-pyrazolone

Materials:

-

trans-3-Chloroacrylic acid

-

Hydrazine hydrate

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve trans-3-chloroacrylic acid in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

If crystallization does not occur, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from water or an ethanol/water mixture to obtain pure 3-carboxy-5-pyrazolone.

-

Dry the product and characterize by NMR and melting point.

This protocol serves as a foundational method that can be adapted for the synthesis of a variety of substituted pyrazolones by employing substituted hydrazines, thus providing access to a diverse chemical space for drug discovery programs.

Building Blocks for Bioactive Molecules: Nucleophilic Substitution Reactions

The vinyl chloride moiety in trans-3-chloroacrylic acid is susceptible to nucleophilic substitution, providing a straightforward route to a variety of β-substituted acrylic acid derivatives. This reactivity is crucial for introducing diverse functional groups that can modulate the biological activity and physicochemical properties of the target molecules. Common nucleophiles include amines, thiols, and alkoxides.

Caption: Nucleophilic substitution reactions of trans-3-chloroacrylic acid.

The synthesis of β-aminoacrylic acids is of particular interest as these motifs are present in numerous natural products and pharmaceuticals.

Experimental Protocol: Synthesis of a β-Aminoacrylic Acid Derivative

Materials:

-

trans-3-Chloroacrylic acid

-

Desired primary or secondary amine (e.g., benzylamine)

-

Triethylamine

-

Acetonitrile

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve trans-3-chloroacrylic acid in acetonitrile.

-

Add triethylamine to the solution.

-

Add the amine (e.g., benzylamine) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to afford the pure β-aminoacrylic acid derivative.

-

Characterize the product by NMR and mass spectrometry.

Expanding Molecular Complexity: Cycloaddition Reactions

The electron-deficient double bond of trans-3-chloroacrylic acid makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. These reactions are powerful tools for the construction of six-membered rings and other cyclic systems with high stereocontrol, providing rapid access to complex molecular scaffolds.

While specific, detailed protocols for Diels-Alder reactions with trans-3-chloroacrylic acid are often substrate-dependent, the general principle involves the reaction with a suitable diene, often under thermal conditions. The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product.[3]

Safety and Handling

trans-3-Chloroacrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

trans-3-Chloroacrylic acid is a highly valuable and versatile precursor in organic synthesis. Its inherent reactivity, stemming from the strategic placement of a chlorine atom and a carboxylic acid on a conjugated backbone, allows for its participation in a wide range of chemical transformations. From the construction of medicinally important heterocyclic scaffolds like pyrazolones to the introduction of diverse functionalities through nucleophilic substitution and the creation of complex cyclic systems via cycloaddition reactions, trans-3-chloroacrylic acid offers a reliable and efficient pathway to molecular complexity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable building block in their synthetic endeavors.

References

- Auer, E., et al. (1974). Production of alpha-chloroacrylic acid. U.S. Patent No. 3,857,882. Washington, DC: U.S.

-

MySkinRecipes. (n.d.). trans-3-Chloroacrylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. [Link]

- Google Patents. (2010). Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.

-

Poel, T. J., et al. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Biochemistry, 42(13), 3949-3957. [Link]

-

Organic Syntheses. (2014). A PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES WITH ALDEHYDE-DERIVED HYDRAZONES: 6-METHYL-3-PHENYL-[2][4][5]TRIAZOLO[4,3-a]PYRIDINE. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved from [Link]

-

ResearchGate. (2018). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Organic Syntheses. (2011). Working with Hazardous Chemicals. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

-

Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

-

ResearchGate. (2017). (A) Phenyl hydrazine reacted with phthalic acid to form product 3 in.... [Link]

-

Organic Syntheses. (2004). Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

-

YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Link]

-

RSC Publishing. (2020). In the searching for zwitterionic intermediates on reaction paths of [3 + 2] cycloaddition reactions between 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide and polymerizable olefins. [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

Helda - University of Helsinki. (2020). Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. [Link]

-

MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

-

MDPI. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. [Link]

-

Journal of Heterocyclic Chemistry. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

ResearchGate. (2016). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

-

National Center for Biotechnology Information. (2019). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]

-

ResearchGate. (2019). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ERIC. (2021). Spectroscopy Data for Undergraduate Teaching. [Link]

-

The Royal Society of Chemistry. (2020). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. [Link]

- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.

- Google Patents. (1998). Process for the preparation of 3-chloropropionic acid. US5731469A.

-

Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. [Link]

- Google Patents. (1988). Preparation of 2,4,6-trichlorophenylhydrazine. US4772747A.

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

- Google Patents. (1968). Continuous production of mucochloric acid. US3407228A.

-

Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

-

ChemRxiv. (2022). Preparative [3+2] cycloaddition of CH2N2 to acrylate derivatives: revising, scope and synthetic applications. [Link]

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.

-

MDPI. (2020). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

-

YouTube. (2020, June 25). Nucleophilic Substitution with Amines. [Link]

-

MDPI. (2022). The Theoretical and Experimental Study of DiazomethaneStyrene [3+2]-Cycloadditions. [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

RSC Publishing. (2023). Recent advances in the (3+2) cycloaddition of azomethine ylide. [Link]

-

YouTube. (2019, October 20). Nucleophilic Substitution of Amine. [Link]

-

National Center for Biotechnology Information. (2019). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. [Link]

-

MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]

-

Chemistry | Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

-

American Chemical Society. (2022). Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides. [Link]

-

Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. [Link]

- Google Patents. (2012).

-

National Center for Biotechnology Information. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. [Link]

-

DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

ResearchGate. (2010). Catalytic Synthesis of 3-Alkoxyacrylic Acid Esters Under Neat Conditions. [Link]

- Google Patents. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. CN104844567A.

- Google Patents. (2005). Process for the preparation of esters of (meth)acrylic acid. US6838515B2.

- Google Patents. (2008).

-

PubMed. (2015). Reactions of Cg10062, a cis-3-Chloroacrylic Acid Dehalogenase Homologue, with Acetylene and Allene Substrates: Evidence for a Hydration-Dependent Decarboxylation. [Link]

-

JournalAgent. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

-

PubMed. (2022). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

ResearchGate. (2019). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

-

YouTube. (2021, January 3). Diels Alder Reaction. [Link]

- Google Patents. (1958).

-

MDPI. (2022). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. [Link]

-

Andrew G Myers Research Group. (n.d.). Chem 115. [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. [Link]

-

National Center for Biotechnology Information. (2020). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. [Link]

-

National Center for Biotechnology Information. (2012). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. [Link]

-

PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

-

National Center for Biotechnology Information. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

-

ResearchGate. (2018). How can I synthesis propionyl phloride?. [Link]

-

Organic Syntheses. (n.d.). mucobromic acid. [Link]

-

MDPI. (2018). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2011). Mannich reaction of trifluoroacetaldehyde hydrazones: a useful entry to trifluoromethyl substituted heterocycles. [Link]

-

Semantic Scholar. (1993). Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. [Link]

-

YouTube. (2022, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. [Link]

Sources

- 1. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3857882A - Production of alpha-chloroacrylic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Chloroacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for trans-3-Chloroacrylic acid (CAS No. 2345-61-1), a valuable synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in drug development and organic synthesis. This document moves beyond a simple data repository to offer insights into the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and experimental observations.

Molecular Structure and Key Physicochemical Properties

trans-3-Chloroacrylic acid, with the IUPAC name (2E)-3-chloroprop-2-enoic acid, is a chlorocarboxylic acid. Its structure consists of a carboxylic acid group attached to a carbon-carbon double bond, with a chlorine atom in a trans configuration relative to the carboxylic acid group.[3]

| Property | Value |

| Molecular Formula | C₃H₃ClO₂ |

| Molecular Weight | 106.51 g/mol [3] |

| CAS Number | 2345-61-1[2][4] |

| IUPAC Name | (E)-3-chloroprop-2-enoic acid[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For trans-3-chloroacrylic acid, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of trans-3-chloroacrylic acid is characterized by two distinct signals in the olefinic region, corresponding to the two vinyl protons, and a broad signal for the carboxylic acid proton. The trans relationship between the two vinyl protons is a key diagnostic feature, giving rise to a large coupling constant.

Experimental Protocol for ¹H NMR Data Acquisition: A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving a sample of trans-3-chloroacrylic acid (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.75 mL). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Hα (proton α to COOH) | ~6.5 | Doublet | ~13-16 |

| Hβ (proton β to COOH) | ~7.5 | Doublet | ~13-16 |

| -COOH | Variable (broad singlet) | Singlet | - |

-

Causality of Chemical Shifts: The proton Hβ is deshielded (appears at a higher chemical shift) compared to Hα due to the anisotropic effect of the chlorine atom and its electron-withdrawing nature. The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on concentration and the solvent used.

-

Significance of the Coupling Constant: The large coupling constant (typically in the range of 13-16 Hz) between Hα and Hβ is characteristic of a trans relationship between vicinal protons on a double bond. This provides unambiguous confirmation of the stereochemistry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of trans-3-chloroacrylic acid displays three distinct signals, corresponding to the three carbon atoms in unique chemical environments.

Experimental Protocol for ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR analysis. A higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation:

| Carbon | Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~170 |

| Cα (carbon α to COOH) | ~120 |

| Cβ (carbon β to COOH) | ~130 |

-

Expertise in Signal Assignment: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~170 ppm). The olefinic carbons, Cα and Cβ, appear in the typical range for sp² hybridized carbons. The carbon atom bonded to the electronegative chlorine atom (Cβ) is expected to be more deshielded than Cα.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of trans-3-chloroacrylic acid is dominated by absorptions corresponding to the O-H, C=O, C=C, and C-Cl bonds. A gas-phase IR spectrum is available in the NIST database.[5][6]

Experimental Protocol for IR Data Acquisition: The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) are common methods. For a solution, the sample can be analyzed between salt plates (e.g., NaCl or KBr).

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Alkene |

| ~940 | =C-H bend (out-of-plane) | trans-Alkene |

| ~780 | C-Cl stretch | Alkyl Halide |

-

Trustworthiness of the Data: The broad absorption in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. The C=C stretching vibration appears around 1640 cm⁻¹. A key diagnostic peak for the trans configuration is the out-of-plane =C-H bending vibration, which is typically found around 940 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. The mass spectrum of trans-3-chloroacrylic acid will show the molecular ion peak and characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). A GC-MS result for this compound is available in the NIST library.[3]

Experimental Protocol for Mass Spectrometry Data Acquisition: Mass spectra are typically obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a volatile compound like trans-3-chloroacrylic acid, EI is a common method.

Expected Fragmentation Pattern (EI-MS):

| m/z | Ion | Significance |

| 106/108 | [M]⁺ | Molecular ion peak (showing the 3:1 isotopic pattern for one chlorine atom) |

| 89/91 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 71 | [M - Cl]⁺ | Loss of a chlorine radical |

| 61/63 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

-

Authoritative Grounding in Fragmentation Mechanisms: The molecular ion peak will appear as a pair of peaks at m/z 106 and 108, with relative intensities of approximately 3:1, confirming the presence of one chlorine atom. Common fragmentation pathways include the loss of a hydroxyl radical, a chlorine radical, or the entire carboxylic acid group. The observation of these fragments provides strong evidence for the structure of trans-3-chloroacrylic acid.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of trans-3-chloroacrylic acid.

Caption: Workflow for the spectroscopic characterization of trans-3-chloroacrylic acid.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive and self-validating system for the structural elucidation and confirmation of trans-3-chloroacrylic acid. The characteristic chemical shifts and the large coupling constant in the ¹H NMR spectrum confirm the trans stereochemistry. The ¹³C NMR spectrum accounts for all three unique carbon environments. The IR spectrum clearly identifies the carboxylic acid and alkene functional groups, with a diagnostic peak for the trans C-H bend. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern consistent with the proposed structure, including the characteristic isotopic signature of chlorine. This comprehensive spectroscopic profile is an indispensable tool for any researcher or professional working with this important chemical intermediate.

References

-

MySkinRecipes. trans-3-Chloroacrylic acid. [Link]

-

Thermo Fisher Scientific. trans-3-chloroacrylic acid, 99%, Thermo Scientific. [Link]

-

NIST. trans-3-Trifluoromethylcinnamic acid, tridec-2-ynyl ester. [Link]

-

NIST WebBook. trans-β-Chloroacrylic acid. [Link]

-

PubChem. trans-3-Chloroacrylic acid. [Link]

-

NIST WebBook. trans-β-Chloroacrylic acid. [Link]

-

PubChem. cis-3-Chloroacrylic acid. [Link]

-

PubChem. 2-Chloro-2-propenoic acid. [Link]

-

Biological Magnetic Resonance Bank. bmse000368 Cis-3-chloroacrylic Acid. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

SpectraBase. Trans-3-chloroacrylic acid - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Scientific Research Publishing. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Biological Magnetic Resonance Bank. bmse000368 Cis-3-chloroacrylic. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

Sources

- 1. trans-3-Chloroacrylic acid [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. trans-β-Chloroacrylic acid [webbook.nist.gov]

- 6. trans-β-Chloroacrylic acid [webbook.nist.gov]

The Evolution of trans-3-Chloroacrylic Acid: From Stereochemical Puzzle to Synthetic Staple

The following is an in-depth technical guide on the discovery, synthesis, and chemical utility of trans-3-chloroacrylic acid.

Executive Summary

trans-3-Chloroacrylic acid (E-3-chloroacrylic acid; CAS 2345-61-1) is a functionalized vinylic halide and a critical C3 building block in organic synthesis.[1][2] Historically significant for its role in early stereochemical theory, it remains a vital intermediate in the industrial production of herbicides, polymers, and stereospecific pharmaceutical pharmacophores (e.g.,

Historical Genesis & Stereochemical Definition[2]

The 19th Century "Isomerism" Debate

The discovery of 3-chloroacrylic acid in the late 19th century was not a singular event but part of the broader "acrylic era" initiated by Redtenbacher’s isolation of acrylic acid in 1843. By the 1870s-1890s, chemists such as Johannes Wislicenus and Otto Wallach were grappling with the "geometric isomerism" of unsaturated acids.[2]

The synthesis of 3-chloroacrylic acid provided a perfect test bed for the then-controversial theories of Van 't Hoff and Le Bel regarding tetrahedral carbon and restricted rotation around double bonds.[2] Early syntheses from propiolic acid yielded mixtures with confusing melting points (64°C vs. 84°C), leading to decades of debate over which isomer was cis (maleic-like) and which was trans (fumaric-like).[2]

-

The Resolution: It was eventually established via physical methods (dipole moments and later NMR) that the higher melting point isomer (MP: ~84°C) is the trans (E) form, while the lower melting isomer (MP: ~62°C) is the cis (Z) form.

Structural Properties

The trans isomer is thermodynamically more stable than the cis isomer due to the minimization of steric repulsion between the chloro and carboxyl groups, despite the cis isomer's potential for intramolecular hydrogen bonding.

| Property | trans-3-Chloroacrylic Acid (E) | cis-3-Chloroacrylic Acid (Z) |

| CAS Number | 2345-61-1 | 1609-93-4 |

| Configuration | Chlorine and Carboxyl on opposite sides | Chlorine and Carboxyl on same side |

| Melting Point | 83 – 85 °C | 61 – 63 °C |

| Boiling Point | 192 °C (approx.) | 192 °C (approx.)[2] |

| Dipole Moment | Lower | Higher |

| Stability | Thermodynamically Favored | Kinetically Favored (via Anti-Addition) |

Synthetic Methodologies & Mechanisms[2][3]

The Classical Route: Hydrochlorination of Propiolic Acid

The reaction of propiolic acid (HC

Mechanism:

-

Kinetic Control (Anti-Addition): The nucleophilic attack of chloride ion (

) on the protonated alkyne typically proceeds via anti-addition.[2] -

Thermodynamic Control (Isomerization): Under acidic conditions, high heat, or UV irradiation, the cis isomer equilibrates to the more stable trans isomer.

The Industrial Route: Elimination from 2,3-Dichloropropionic Acid

For scalable production, the elimination of HCl from 2,3-dichloropropionic acid is preferred.[2] This route relies on the stereospecificity of E2 elimination.

-

Precursor: Acrylic acid is chlorinated to give 2,3-dichloropropionic acid.[2]

-

Elimination: Base-induced elimination removes the

-proton and the -

Selectivity: The stereochemistry of the product depends on the diastereomer of the starting material (erythro vs. threo) and the reaction conditions (syn- vs. anti-elimination).

Experimental Protocols

Protocol A: Stereoselective Synthesis via Isomerization

This protocol prioritizes the isolation of the thermodynamic (trans) product.

Reagents:

Step-by-Step Workflow:

-

Addition: Dissolve propiolic acid in concentrated HCl.

-

Heating: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Note: Lower temperatures favor the cis-isomer.[2]

-

Workup: Cool the solution to 0°C. The trans-isomer, having lower solubility and a higher melting point, will crystallize preferentially.[2]

-

Purification: Filter the crude crystals. Recrystallize from water or a benzene/ligroin mixture.[2]

-

Validation: Verify MP (target 83–85°C). If MP is low (~60-70°C), the mixture contains significant cis isomer; repeat recrystallization or reflux.[2]

Protocol B: Modern Catalytic Access (Conceptual)

Modern methods utilize palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) of trans-1,2-dichloroethylene derivatives, though the atom economy of the classical HCl addition remains superior for bulk synthesis.[2]

Mechanistic Visualization

The following diagram illustrates the divergent pathways from propiolic acid, highlighting the critical isomerization step required to access the trans isomer.

Caption: Reaction network showing the kinetic formation of the cis-isomer and its subsequent equilibration to the thermodynamically stable trans-isomer.

Applications in Drug Development

The trans-3-chloroacrylic acid moiety serves as a "warhead" or structural scaffold in several biological contexts:

-

-Lactam Synthesis: Used as a precursor for trans-3-chloro-

-

Metabolic Probes: The C-Cl bond is robust enough to survive initial metabolic passes, making it a useful tracer for fatty acid oxidation pathways.[2]

-

Herbicides: Acts as a key intermediate in the synthesis of specific phenoxy-propionic acid herbicides.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, trans-3-Chloroacrylic acid. Retrieved January 30, 2026 from [Link]

-

Journal of the Chemical Society B (1968). The addition of hydrogen halides to propiolic acid. (Mechanistic confirmation of anti-addition kinetics). Retrieved from [Link][2]

Sources

A Quantum Mechanical Investigation of trans-3-Chloroacrylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of trans-3-Chloroacrylic acid. Targeting researchers and drug development professionals, this document outlines a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. We detail the causality behind the selection of computational methods, including the choice of functionals and basis sets, to ensure a self-validating and accurate theoretical model. Key analyses covered include geometry optimization, vibrational frequency analysis with spectral scaling, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to predict reactivity. Furthermore, we describe the application of the Gauge-Including Atomic Orbital (GIAO) method for the precise prediction of ¹H and ¹³C NMR chemical shifts. All methodologies are presented as detailed, step-by-step protocols, supplemented by data tables and explanatory diagrams to facilitate comprehension and replication.

Introduction: The Significance of a Theoretical Approach

trans-3-Chloroacrylic acid is a halogenated unsaturated carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is dictated by the interplay of the carboxylic acid group, the carbon-carbon double bond, and the electron-withdrawing chlorine atom. A thorough understanding of its molecular structure and electronic landscape is paramount for predicting its chemical behavior, designing novel synthetic routes, and understanding its potential interactions in biological systems.

Experimental characterization provides invaluable data; however, theoretical studies offer a complementary and predictive lens into the molecule's intrinsic properties at an atomic level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for their balance of computational cost and accuracy in modeling organic molecules.[3] This guide establishes a "best-practice" computational workflow for characterizing trans-3-chloroacrylic acid, providing a foundational understanding of its physicochemical properties grounded in first-principles.

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the judicious selection of the computational method. The protocol outlined herein is designed to be a self-validating system, where the choice of theory and basis set is justified by established practices for accuracy and efficiency.

The Cornerstone: Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry for its ability to accurately model electron correlation at a fraction of the cost of traditional ab initio methods like Møller–Plesset perturbation theory (MPn) or Coupled Cluster (CC) theory.[4] For the analyses in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has consistently demonstrated high accuracy for predicting the geometries and vibrational spectra of a wide range of organic molecules.[5]

The Language of Electrons: Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule like trans-3-chloroacrylic acid, containing second-row elements (C, O) and a third-row element (Cl), a Pople-style basis set, 6-311++G(d,p) , is an excellent choice.[3]

-

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

-

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on oxygen and chlorine and the π-system of the double bond.

-

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust level of theory for the investigations that follow.

Experimental Protocol: Computational Workflow

The following protocol outlines the step-by-step procedure for the theoretical analysis of trans-3-chloroacrylic acid.

-

Initial Structure Generation : Construct the trans-3-chloroacrylic acid molecule using a standard molecular builder. Ensure the correct stereochemistry around the C=C double bond.

-

Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation of the molecule, providing its equilibrium bond lengths, bond angles, and dihedral angles.[6]

-

Vibrational Frequency Calculation : Using the optimized geometry, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and will provide the harmonic vibrational frequencies corresponding to its infrared (IR) and Raman spectra.[2]

-

Electronic Property Analysis : From the results of the optimized structure, analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[7][8]

-

NMR Chemical Shift Calculation : Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory to predict the ¹H and ¹³C chemical shifts.[9]

The logical flow of this computational protocol is visualized in the diagram below.

Figure 1: A flowchart illustrating the computational workflow for the theoretical analysis of trans-3-chloroacrylic acid.

Results and Discussion: A Multi-faceted Theoretical Analysis

This section details the expected outcomes from the computational protocol, providing a comprehensive theoretical characterization of trans-3-chloroacrylic acid.

Molecular Geometry: The Structural Foundation

The geometry optimization yields the equilibrium structure of the molecule. The key structural parameters, including bond lengths and bond angles, are crucial for understanding its steric and electronic properties. The planarity of the molecule, a consequence of the sp² hybridization of the carbon atoms in the acrylic acid backbone, is a key feature to be confirmed by the dihedral angles.

Table 1: Predicted Geometrical Parameters for trans-3-Chloroacrylic Acid

| Parameter | Atom(s) | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| C-C | ~1.48 Å | |

| C=C | ~1.34 Å | |

| C-Cl | ~1.73 Å | |

| **Bond Angles (°) ** | ||

| O=C-O | ~123° | |

| C-C=O | ~125° | |

| C-C-C | ~121° | |

| C=C-Cl | ~124° |

| Dihedral Angle (°) | Cl-C=C-C | ~180° |

Note: These are expected values based on typical bond lengths and angles for similar functional groups and are subject to refinement by actual calculation.[10]

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule. These can be directly compared to experimental IR and Raman spectra to validate the computational model. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the DFT method.[11] For B3LYP/6-311++G(d,p), a scaling factor of approximately 0.967 is often applied.[12]

Table 2: Predicted Key Vibrational Frequencies for trans-3-Chloroacrylic Acid

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3550 cm⁻¹ | Carboxylic acid hydroxyl group |

| C=O stretch | ~1730 cm⁻¹ | Carbonyl group of the carboxylic acid |

| C=C stretch | ~1640 cm⁻¹ | Alkene double bond |

| C-Cl stretch | ~750 cm⁻¹ | Carbon-chlorine bond |

Note: These are representative frequencies. A full analysis would include all 3N-6 (in this case, 21) normal modes.[13]

Electronic Properties: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

For trans-3-chloroacrylic acid, the HOMO is expected to be localized on the C=C double bond and the lone pairs of the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the C=O and C=C π* anti-bonding orbitals, suggesting these are the sites for nucleophilic attack.

Figure 2: Relationship between HOMO, LUMO, and the energy gap, which indicates chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack.[14] The MEP is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).[15]

For trans-3-chloroacrylic acid, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen, making it a prime site for protonation or coordination to metal ions. The acidic proton of the carboxyl group will appear as a region of strong positive potential (blue). The region around the chlorine atom will also exhibit a negative potential due to its lone pairs.

NMR Spectroscopy: A Theoretical Corroboration

The GIAO method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can be converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).[16][17] Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry and electronic structure.[18]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-3-Chloroacrylic Acid

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C (carbonyl) | ~168-172 ppm | |

| C (alpha to COOH) | ~125-130 ppm | |

| C (beta to COOH, attached to Cl) | ~128-133 ppm | |

| ¹H NMR | ||

| H (on alpha carbon) | ~6.2-6.5 ppm | |

| H (on beta carbon) | ~7.5-7.8 ppm |

| | H (on hydroxyl) | ~12.0-13.0 ppm |

Note: Predicted shifts are relative to TMS and can be influenced by solvent effects, which can be modeled with advanced computational techniques.[19]

Conclusion: A Predictive and Validated Approach

This technical guide has detailed a comprehensive and robust theoretical protocol for the in-depth study of trans-3-chloroacrylic acid using Density Functional Theory. By following the outlined workflow—from geometry optimization and vibrational analysis to the exploration of electronic properties and NMR chemical shift prediction—researchers can gain profound insights into the molecule's intrinsic characteristics. The emphasis on a self-validating methodology, grounded in the justified selection of the B3LYP functional and the 6-311++G(d,p) basis set, ensures that the theoretical results are both accurate and reliable. The predictive power of this computational approach provides a powerful complement to experimental studies, facilitating the rational design of new chemical entities and a deeper understanding of reaction mechanisms in the fields of drug discovery and materials science.

References

-

DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. [Link]

-

DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. (2023). De Gruyter. [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2020). RSC Publishing. [Link]

-

trans-3-Chloroacrylic acid. MySkinRecipes. [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2020). Spectroscopy Online. [Link]

-

Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2016). ACS Publications. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Moroccan Journal of Chemistry. [Link]

-

Basis Sets for the Calculation of Core-Electron Binding Energies. (2018). University of Nottingham Ningbo China. [Link]

-

Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2021). E3S Web of Conferences. [Link]

-

CCCBDB Vibrational Frequency Scaling Factors. Computational Chemistry Comparison and Benchmark Database. [Link]

-

Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E). (2020). MDPI. [Link]

-

Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. (2013). ResearchGate. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015). ResearchGate. [Link]

-

Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. (2019). Wiley Online Library. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022). ERA - University of Alberta. [Link]

-

How to select the best basis sets to use in quantum chemical computations?. (2017). ResearchGate. [Link]

-

Ab initio quantum chemistry methods. Wikipedia. [Link]

-

Methodological Approach Based on Structural Parameters, Vibrational Frequencies, and MMFF94 Bond Charge Increments for Platinum-Based Compounds. (2021). PubMed Central. [Link]

-

Molecular Electrostatic Potential (MEP). University of Oldenburg. [Link]

-

Introduction to ab-initio methods and relation to nanomaterials research. (2006). University of Illinois Urbana-Champaign. [Link]

-

How to do NMR calculation using Gaussian 09W | GIAO method. (2023). YouTube. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PubMed Central. [Link]

-

CCCBDB Vibrational frequency scaling factors. NIST. [Link]

-

The calculation of ab initio molecular geometries: efficient optimization by natural internal coordinates and empirical correction by offset forces. (1992). Repository of the Academy's Library. [Link]

-

29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. (2005). JPS Journals. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). PubMed Central. [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

-